N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINE
Overview
Description
N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of benzodioxin and oxadiazolopyrazine moieties, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 1,4-benzodioxane-6-amine with various reagents to form the desired product. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further reacted with different alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: An intermediate in the synthesis of the target compound.
1,4-Benzodioxane-6-amine: A precursor used in the synthesis of various benzodioxin derivatives.
Uniqueness
N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine stands out due to its combination of benzodioxin and oxadiazolopyrazine moieties, which confer unique chemical properties and reactivity
Properties
IUPAC Name |
5-N,6-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O5/c1-3-13-15(29-7-5-27-13)9-11(1)21-17-18(24-20-19(23-17)25-31-26-20)22-12-2-4-14-16(10-12)30-8-6-28-14/h1-4,9-10H,5-8H2,(H,21,23,25)(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMUYVVCKXLWEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC4=NON=C4N=C3NC5=CC6=C(C=C5)OCCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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